4-(Trichloromethyl)-2-oxetanone
Description
Significance of Beta-Lactones in Contemporary Chemical Synthesis
Beta-lactones (β-lactones), or 2-oxetanones, are four-membered cyclic esters that have become increasingly important as intermediates in modern organic synthesis. clockss.org Their significance stems largely from their status as strained rings, which makes them useful as organic synthons and as key components in pharmaceuticals. nih.gov The inherent ring strain of the β-lactone nucleus makes it susceptible to various ring-opening reactions, providing access to a diverse array of functional groups. clockss.org
The principal modes of reactivity for β-lactones include:
Nucleophilic attack, which can result in cleavage at either the acyl (C2-O1) or alkyl (C4-O1) bond. clockss.org
Rearrangement reactions that can lead to ring expansion. clockss.org
Decarboxylation. clockss.org
Reactions involving the formation of β-lactone enolates. clockss.org
This reactivity profile allows β-lactones to serve as precursors for a wide range of valuable molecular structures, including amino acids, aldol (B89426) adducts, and various oxygen- and nitrogen-containing heterocycles. clockss.org Furthermore, β-lactones are crucial monomers for the synthesis of poly(β-hydroxyalkanoates) (PHAs), a class of biodegradable and biocompatible polyesters. nih.govresearchgate.net The ring-opening polymerization of β-lactones offers a powerful method for producing PHAs with tailored microstructures and properties, including those with functional groups like fluorine that are not accessible through biological routes. nih.govacs.org The synthetic utility of β-lactones is underscored by the growing number of natural products that have been synthesized using these versatile intermediates. clockss.orgnih.gov
Table 1: General Reactivity and Applications of β-Lactones
| Reactivity Mode | Description | Resulting Functional Arrays/Products | Reference |
|---|---|---|---|
| Nucleophilic Ring Opening | Attack by a nucleophile at the carbonyl carbon (acyl cleavage) or the β-carbon (alkyl cleavage). | β-Hydroxy acids, esters, amides, and other derivatives. | clockss.org |
| Ring-Opening Polymerization | Sequential ring-opening initiated by a catalyst to form long polymer chains. | Poly(β-hydroxyalkanoates) (PHAs). | nih.govyoutube.com |
| Decarboxylation | Elimination of carbon dioxide, often thermally or photochemically induced. | Alkenes. | clockss.org |
| Rearrangement | Intramolecular rearrangement to form larger, more stable ring systems. | γ-Lactones and other expanded heterocycles. | clockss.org |
| Enolate Chemistry | Formation of an enolate at the α-carbon, which can then react with electrophiles. | α-Substituted β-lactones. | clockss.org |
The Unique Role of 4-(Trichloromethyl)-2-oxetanone as a Highly Reactive Building Block
Within the class of β-lactones, this compound stands out as a particularly potent and highly reactive building block in organic synthesis. sigmaaldrich.comresearchgate.netrsc.org Its enhanced reactivity makes it a valuable precursor for creating diverse molecular skeletons and complex target molecules. researchgate.net The synthesis of this compound is often achieved through a [2+2] cycloaddition reaction between a ketene (B1206846) and chloral (B1216628) (trichloroacetaldehyde). unt.edu
This specific β-lactone has been demonstrated to be a versatile synthon, for instance, in the preparation of amino acids. The presence of the trichloromethyl group significantly influences its chemical behavior, differentiating it from simpler β-lactones like β-propiolactone. This substituent not only activates the lactone ring towards nucleophilic attack but also serves as a synthetic handle for further transformations. The development of such reactive precursor molecules is a key focus in modern chemistry, aiming to provide robust synthetic pathways to multifunctional materials. klinger-lab.de The strategic use of such building blocks is fundamental in medicinal chemistry, organic synthesis, and materials science for the bottom-up assembly of complex molecular structures. sigmaaldrich.com
Overview of Structural Attributes Influencing Reactivity (e.g., Oxetanone Ring Strain, Trichloromethyl Electron-Withdrawing Effects)
The heightened reactivity of this compound is a direct consequence of two primary structural attributes: the inherent strain of the four-membered oxetanone ring and the powerful inductive effect of the trichloromethyl group.
Oxetanone Ring Strain: The 2-oxetanone ring is a four-membered heterocycle characterized by significant ring strain. wikipedia.orglibretexts.org This strain arises from the deviation of its internal bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries, creating angle strain and torsional strain. libretexts.org This stored potential energy makes the ring unstable and thus highly susceptible to ring-opening reactions, as these reactions relieve the strain. wikipedia.orglibretexts.org The ring strain in small cyclic compounds like cyclobutane (B1203170) and its derivatives is a well-established driving force for their chemical reactivity. youtube.comnih.gov For β-lactones, this strain facilitates reactions that would be thermodynamically unfavorable for their acyclic ester counterparts. clockss.orgwikipedia.org The relief of this strain is the key thermodynamic driver for processes like nucleophilic ring-opening and polymerization. youtube.comnih.gov
Trichloromethyl Electron-Withdrawing Effects: The trichloromethyl (-CCl₃) group is a potent electron-withdrawing group due to the high electronegativity of the three chlorine atoms, which pull electron density away from the carbon atom via the inductive effect. youtube.comlibretexts.org When attached to the C4 position of the oxetanone ring, the -CCl₃ group strongly withdraws electron density from the ring. This inductive effect significantly enhances the electrophilicity of the adjacent carbonyl carbon (C2) and the β-carbon (C4), making the lactone much more susceptible to nucleophilic attack. nih.gov The electron-withdrawing nature of substituents is known to increase the reactivity of electrophilic sites. nih.govyoutube.com In the context of ketene cycloadditions used to form β-lactones, electron-withdrawing groups on the ketene partner can also enhance its reactivity. orientjchem.orgnih.gov The combination of high ring strain and the powerful electron-withdrawing nature of the trichloromethyl group makes this compound an exceptionally reactive and valuable tool for synthetic chemists.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₃Cl₃O₂ | chemicalbook.com |
| Molecular Weight | 189.42 g/mol | chemicalbook.com |
| Melting Point | 52-54 °C | chemicalbook.comchemicalbook.com |
| Boiling Point | 108 °C at 13 mmHg | chemicalbook.comchemicalbook.com |
| Key Structural Features | Four-membered lactone ring; C4-substituent is a trichloromethyl group. | clockss.orgunt.edu |
| Primary Reactivity Drivers | High ring strain; Strong electron-withdrawing effect of the -CCl₃ group. | wikipedia.orglibretexts.orglibretexts.org |
Structure
3D Structure
Properties
CAS No. |
5895-35-2 |
|---|---|
Molecular Formula |
C4H3Cl3O2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2 |
InChI Key |
CPNBMBBRKINRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for the Enantioselective and Diastereoselective Preparation of 4 Trichloromethyl 2 Oxetanone
Catalytic Asymmetric Synthesis Approaches
The development of catalytic asymmetric methods has been pivotal in accessing specific stereoisomers of 4-(trichloromethyl)-2-oxetanone without the need for classical resolution. These strategies employ small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.
Organocatalytic Strategies in Oxetanone Formation
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool for asymmetric synthesis. In the context of β-lactone formation, chiral Lewis bases such as isothioureas and cinchona alkaloids have proven effective.
Isothiourea catalysts, for instance, can activate carboxylic acid derivatives to form reactive C(1)-ammonium enolates. These intermediates can then undergo a formal [2+2] cycloaddition with highly electrophilic ketones or aldehydes. While specific studies on chloral (B1216628) may be limited, the general strategy has been successfully applied to perfluoroalkyl ketones and other challenging electrophiles. rsc.org The reaction of an arylacetic anhydride (B1165640), serving as the ammonium (B1175870) enolate precursor, with a ketone in the presence of a catalyst like HyperBTM, can produce β-lactones with high diastereo- and enantioselectivity. rsc.org Computational studies support a concerted, asynchronous [2+2] cycloaddition mechanism for these transformations. rsc.org This methodology offers a practical and scalable route to enantioenriched β-lactones bearing various functional groups. rsc.orgresearchgate.net
Similarly, chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the formal [2+2] cycloaddition of disubstituted ketenes with 2-oxoaldehydes, yielding highly substituted β-lactones with excellent enantioselectivities (up to 99% ee). organic-chemistry.org The proposed mechanism involves the NHC attacking the ketene (B1206846) to generate a triazolium enolate, which then reacts with the aldehyde before the catalyst is regenerated. organic-chemistry.org
Metal-Catalyzed Systems (e.g., Lanthanide-Based Catalysis, Pseudolanthanide Complexes)
Metal-catalyzed approaches often involve the use of a chiral ligand coordinated to a metal center, which acts as a chiral Lewis acid to activate one of the reactants. While specific examples detailing the use of lanthanide-based catalysts for the synthesis of this compound are not extensively documented in readily available literature, the principle remains a viable strategy. Chiral Lewis acids are known to catalyze the enantioselective [2+2] cycloaddition of ketenes and aldehydes. nih.gov For example, a chiral oxazaborolidine has been used to catalyze the reaction between ketene and various aldehydes to form β-lactones enantioselectively. nih.govfigshare.com
In a related context, cationic Palladium(II) complexes with chiral diphosphine ligands have been successfully employed in the enantioselective cyclization of allylic bis-trichloroacetimidates to produce 2-trichloromethyl-4-vinyloxazoline, a different heterocycle but containing the key trichloromethyl group. scribd.com This demonstrates the potential of chiral metal complexes to control the stereochemistry in reactions involving substrates with the trichloromethyl moiety.
Cycloaddition Reactions
Cycloaddition reactions, particularly the [2+2] cycloaddition, represent the most direct and fundamental approach to constructing the four-membered ring of 2-oxetanones.
[2+2] Cycloaddition of Ketene and Chloral
The reaction between ketene and an aldehyde is a classic method for forming β-lactones. The thermal [2+2] cycloaddition of ketene with chloral (trichloroacetaldehyde) directly yields this compound. This reaction is thermally allowed and proceeds through a concerted mechanism where the ketene acts as the antarafacial component. wikipedia.org In the absence of any chiral influence, this reaction produces a racemic mixture of the (R)- and (S)-enantiomers. The high electrophilicity of the carbonyl carbon in chloral, due to the electron-withdrawing trichloromethyl group, facilitates this reaction.
Formal [2+2] Cycloaddition Reactions with Enolates
A more modern and versatile approach involves the "formal" [2+2] cycloaddition, which typically proceeds through a stepwise mechanism rather than a concerted one. As mentioned in the organocatalysis section (2.1.1), this is a prominent strategy using isothiourea catalysts. nih.gov In this process, a C(1)-ammonium enolate is generated in situ from a carboxylic acid derivative (like an anhydride or silyl (B83357) acid). rsc.orgnih.gov This nucleophilic enolate then attacks the electrophilic carbonyl of a reaction partner. Subsequent intramolecular cyclization yields the β-lactone.
This strategy has been developed to achieve high diastereo- and enantioselectivity. rsc.orgresearchgate.netnih.gov For example, the reaction between α-silyl acids and α-ketophosphonates, catalyzed by an isothiourea, provides phosphonate-functionalized β-lactones in excellent yields and stereoselectivities (up to >95:5 dr, >99:1 er). rsc.orgresearchgate.net Though not using chloral as the electrophile, these findings establish a robust and highly stereocontrolled method for β-lactone synthesis that is applicable to a wide range of substrates.
| Catalyst | Enolate Precursor Type | Electrophile Type | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| Isothiourea (HyperBTM) | Symmetric Anhydride | Perfluoroalkyl Ketone | Up to >95:5 | Up to >99:1 | rsc.org |
| Isothiourea (HyperBTM) | α-Silyl Acid | α-Ketophosphonate | Up to >95:5 | >99:1 | rsc.orgresearchgate.net |
| Isothiourea (HyperBTM) | Arylacetic Anhydride | N-Alkyl Isatin | Up to 92:8 | >99:1 | nih.govacs.org |
Wynberg Process and Derivatives
The seminal work in the catalytic asymmetric synthesis of this compound was performed by Wynberg and Staring. acs.org This method, often referred to as the Wynberg process, utilizes cinchona alkaloids, most notably quinine (B1679958), as a catalyst for the [2+2] cycloaddition of ketene and chloral. acs.org
In this process, the chiral alkaloid acts as a Lewis base catalyst. It is proposed that the catalyst reacts with ketene to form a reactive, chiral zwitterionic enolate intermediate. This intermediate then attacks the chloral aldehyde in a stereocontrolled manner. The subsequent collapse of the resulting adduct releases the β-lactone product and regenerates the catalyst. The stereochemical outcome is dictated by the specific enantiomer of the alkaloid used; quinine typically affords the (R)-enantiomer of the lactone, while its diastereomer, quinidine, would be expected to produce the (S)-enantiomer. This breakthrough demonstrated that a catalytic amount of a chiral substance could induce significant enantioselectivity in the formation of this β-lactone, paving the way for further developments in asymmetric catalysis. The (R)-4-(trichloromethyl)-2-oxetanone produced can then be hydrolyzed to (S)-malic acid, showcasing the synthetic utility of this enantioselective transformation. acs.org
| Catalyst | Reactant 1 | Reactant 2 | Product | Key Feature | Reference |
| Quinine | Ketene | Chloral | (R)-4-(trichloromethyl)-2-oxetanone | Pioneering use of cinchona alkaloids for this transformation | acs.org |
Chemoenzymatic and Biocatalytic Routes to Chiral Oxetanes
The development of synthetic routes to enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. While traditional asymmetric synthesis has proven powerful, chemoenzymatic and biocatalytic methods are increasingly recognized for their high selectivity, mild reaction conditions, and green credentials. However, the application of these methods for the enantioselective and diastereoselective preparation of this compound is not extensively documented in publicly available scientific literature. Research in biocatalysis has more broadly focused on other lactone structures or related four-membered rings.
Biocatalytic approaches typically rely on enzymes such as lipases, esterases, or dehydrogenases to achieve stereocontrol. The most common strategy for obtaining chiral lactones and their precursors is through enzymatic kinetic resolution (EKR). In an EKR process, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of two enantiomerically enriched products: the transformed substrate and the unreacted starting material.
A prime example of this methodology is the lipase-catalyzed kinetic resolution of alcohols that serve as precursors to chiral molecules. For instance, lipases are widely used for the selective hydrolysis of a racemic ester or the selective acylation of a racemic alcohol. polimi.itnih.gov The efficiency of such a resolution is quantified by the enantiomeric ratio (E), where a high E value indicates excellent selectivity.
While specific data for this compound is scarce, the general applicability of enzymatic resolution can be illustrated with data from studies on related precursors. For example, the kinetic resolution of alcohol precursors for other pharmacologically active agents demonstrates the potential of this strategy.
Table 1: Example of Lipase-Catalyzed Hydrolysis for Kinetic Resolution of a Racemic Acetate This table illustrates a general method and does not represent data for a this compound precursor.
| Enzyme | Substrate | Conversion (%) | Enantiomeric Ratio (e.r.) of Product | E Value | Reference |
| Lipase PS (from Pseudomonas cepacia) | Racemic acetylated alcohol intermediate | 30 | 96:4 | 17 | polimi.it |
| Lipase from Candida antarctica (CALB) | Racemic secondary alcohol | >45 | >97% ee (product) | High | wikipedia.org |
| Lipase from Candida rugosa | Racemic β-blocker building block | ~50 | E = 67.5 | 67.5 |
Another potential biocatalytic route involves the asymmetric reduction of a ketone precursor. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce a carbonyl group to a hydroxyl group with high enantioselectivity, establishing the key stereocenter found in the hydroxy acid precursor to the lactone. elsevierpure.comnih.gov The combination of a chemical step (e.g., trifluoromethylation) with a subsequent biocatalytic reduction in a chemoenzymatic cascade has been shown to be a powerful strategy for producing chiral alcohols. elsevierpure.com
More recently, novel enzymatic activities have been explored for the synthesis of related ring systems. A unique halohydrin dehalogenase has been discovered and engineered to perform enantioselective formation and ring-opening of oxetanes (the ether analogues of oxetanones). nih.govresearchgate.net This biocatalytic platform showed high efficiency and excellent enantioselectivity for a range of chiral oxetanes and γ-substituted alcohols, highlighting the expanding toolbox available for synthesizing strained ring systems. nih.govresearchgate.net Although this activity has not been reported for the synthesis of β-lactones like this compound, it represents a frontier in biocatalysis that could potentially be adapted in the future.
Advanced Studies on the Reactivity and Chemical Transformations of 4 Trichloromethyl 2 Oxetanone
Nucleophilic Ring-Opening Reactions
The high degree of ring strain and the electrophilic nature of the carbonyl carbon in 4-(trichloromethyl)-2-oxetanone make it a prime substrate for nucleophilic attack. These reactions can proceed via two primary pathways, distinguished by which of the carbon-oxygen bonds within the lactone ring is cleaved.
Investigations into Acyl C2-O1 Bond Cleavage
The more common mode of nucleophilic attack on β-lactones involves the cleavage of the acyl-oxygen bond (C2-O1). This pathway is favored by a wide range of nucleophiles and is a cornerstone of the synthetic utility of β-lactones. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon (C2). This forms a tetrahedral intermediate which then collapses, leading to the opening of the ring and the formation of a β-substituted carboxylic acid derivative.
The regioselectivity of this cleavage is largely dictated by the electronic and steric properties of the substituent at the C4 position. In the case of this compound, the powerful electron-withdrawing trichloromethyl group significantly enhances the electrophilicity of the C2 carbonyl carbon, thereby promoting attack at this position.
| Nucleophile (Nu⁻) | Reaction Conditions | Product |
| Hydroxide (OH⁻) | Aqueous base | 3-Hydroxy-4,4,4-trichlorobutanoic acid |
| Alkoxide (RO⁻) | Anhydrous alcohol, base catalyst | Alkyl 3-hydroxy-4,4,4-trichlorobutanoate |
| Amine (RNH₂) | Aprotic solvent | N-substituted-3-hydroxy-4,4,4-trichlorobutanamide |
| Grignard Reagent (RMgX) | Anhydrous ether | 1,1,1-Trichloro-3-(substituted)-butan-2-ol |
Studies on Alkyl C4-O1 Bond Cleavage
While less common, nucleophilic attack can also occur at the C4 position, resulting in the cleavage of the alkyl-oxygen bond (C4-O1). This pathway is generally observed with specific types of nucleophiles and under particular reaction conditions. For this to occur, the nucleophile must be sufficiently "hard" and the C4 carbon must be adequately electrophilic or susceptible to SN2-type displacement.
In the context of this compound, the trichloromethyl group's steric bulk can hinder attack at C4. However, its inductive effect also makes the C4 carbon more electron-deficient. The interplay of these steric and electronic factors determines the feasibility of this reaction pathway.
| Nucleophile (Nu⁻) | Reaction Conditions | Product |
| Halide Ions (e.g., Br⁻) | Lewis acid catalyst | 4-Bromo-4,4,4-trichlorobutanoic acid |
| Cyanide (CN⁻) | Aprotic solvent, phase-transfer catalyst | 4-Cyano-4,4,4-trichlorobutanoic acid |
Ring Expansion and Rearrangement Pathways
Beyond simple ring-opening, this compound can undergo more complex transformations leading to larger ring systems or rearranged products. These reactions often proceed through intricate mechanistic pathways and can be influenced by catalysts and reaction conditions.
Formation of Gamma- and Delta-Lactones
The expansion of the β-lactone ring to form more stable five-membered (γ-lactones) or six-membered (δ-lactones) rings is a synthetically valuable transformation. nih.govorganic-chemistry.org This can be achieved through various strategies, often involving the introduction of a nucleophile that subsequently participates in an intramolecular cyclization.
One approach involves the reaction of the β-lactone with a carbon nucleophile, such as an enolate, which attacks the C2 carbonyl. The resulting intermediate can then undergo an intramolecular cyclization to form a larger lactone ring. The regioselectivity of this process, leading to either a γ- or δ-lactone, is dependent on the nature of the attacking nucleophile and the reaction conditions. nih.govorganic-chemistry.org
| Reagent | Catalyst/Conditions | Major Product |
| Silyl (B83357) enol ether of acetone | Lewis Acid (e.g., TiCl₄) | γ-lactone derivative |
| Malonate ester | Base (e.g., NaH) | δ-lactone derivative |
Mitsunobu-Type Rearrangements and Lactam Formation
The Mitsunobu reaction, a well-established method for converting alcohols to a variety of functional groups, can be adapted for the transformation of β-hydroxy acids derived from the ring-opening of β-lactones. organic-chemistry.orgnih.gov In this context, the hydroxyl group of the β-hydroxy acid can be activated by the Mitsunobu reagents (typically a combination of a phosphine, like triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate). organic-chemistry.orgnih.gov
This activation facilitates intramolecular cyclization with a suitable nitrogen nucleophile, leading to the formation of β-lactams. This transformation is particularly significant as the β-lactam core is a key structural motif in many antibiotic drugs. The reaction proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group. organic-chemistry.org
| Nitrogen Nucleophile | Mitsunobu Reagents | Product |
| Sulfonamide (RSO₂NH₂) | PPh₃, DIAD | N-Sulfonyl-β-lactam |
| Phthalimide | PPh₃, DEAD | N-Phthaloyl-β-lactam |
Decarboxylation Mechanisms Leading to Alkene Formation
The thermal or chemically induced decarboxylation of β-lactones provides a direct route to the formation of alkenes. This reaction is driven by the release of strain energy from the four-membered ring and the formation of a stable carbon dioxide molecule. The decarboxylation of this compound is particularly facile due to the electronic influence of the trichloromethyl group.
The mechanism of decarboxylation can proceed through a concerted or a stepwise pathway. In the concerted mechanism, the C-C and C-O bonds of the lactone ring break simultaneously in a cyclic transition state. masterorganicchemistry.com The stepwise mechanism involves the initial cleavage of the C-O bond to form a zwitterionic intermediate, which then loses carbon dioxide. The presence of the electron-withdrawing trichloromethyl group can stabilize the developing negative charge on the adjacent carbon, potentially favoring a stepwise process under certain conditions.
The stereochemical outcome of the decarboxylation is often stereospecific, with retention or inversion of configuration depending on the specific substrate and reaction conditions. This controlled formation of alkenes is a valuable tool in organic synthesis.
| Reaction Condition | Proposed Mechanism | Product |
| Heating in an inert solvent | Concerted pericyclic | 3,3,3-Trichloropropene |
| Lewis acid catalysis | Stepwise via carbocationic intermediate | 3,3,3-Trichloropropene |
Electrophilic Transformations via Beta-Lactone Enolates
The presence of protons on the carbon alpha to the carbonyl group (C3) allows for the formation of a β-lactone enolate under basic conditions. This enolate is a potent nucleophile, capable of reacting with a variety of electrophiles to form new carbon-carbon bonds at the C3 position. While specific literature detailing the electrophilic reactions of the this compound enolate is limited, its reactivity can be predicted based on the well-established chemistry of other lactone and ester enolates.
The generation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to prevent undesired side reactions, like nucleophilic attack on the carbonyl carbon of the lactone. Once formed, the enolate can engage in several key transformations:
Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the C3 position. The choice of the alkylating agent is crucial, with more reactive electrophiles like methyl, benzyl, and allyl halides being preferred to ensure efficient reaction with the moderately nucleophilic lactone enolate.
Aldol (B89426) Addition: The enolate can add to the carbonyl group of aldehydes and ketones to form a β-hydroxy lactone. This aldol adduct possesses two new stereocenters, and the stereochemical outcome can often be controlled by the reaction conditions and the nature of the enolate's counterion.
Acylation: Reaction of the enolate with acylating agents, such as acid chlorides or anhydrides, would lead to the formation of a C3-acylated β-lactone. These products are β-keto lactones, which are valuable intermediates for further synthetic manipulations.
The table below summarizes the expected outcomes of these electrophilic transformations.
| Reaction Type | Electrophile (E+) | General Product Structure |
| Alkylation | Alkyl Halide (R-X) | 3-Alkyl-4-(trichloromethyl)-2-oxetanone |
| Aldol Addition | Aldehyde (R'CHO) | 3-(1-Hydroxyalkyl)-4-(trichloromethyl)-2-oxetanone |
| Acylation | Acyl Halide (R''COCl) | 3-Acyl-4-(trichloromethyl)-2-oxetanone |
This table illustrates the predicted products based on general enolate reactivity, as specific examples for this compound are not extensively documented.
Functionalization Strategies Targeting the Trichloromethyl Moiety
The trichloromethyl group is a highly versatile functional handle that can be transformed into a variety of other chemical entities, significantly expanding the synthetic utility of this compound. chemistryviews.org This moiety can serve as a synthetic intermediate for the introduction of other functional groups. chemistryviews.org Research has shown that the trichloromethyl unit in lactones can be converted into useful building blocks such as dichloroalkenes, chloroalkynes, or carboxyl groups. chemistryviews.org
Key transformations of the trichloromethyl group include:
Reduction to a Dichloromethyl Group: Partial reduction of the trichloromethyl group to a dichloromethyl group can be achieved using various reducing agents. This transformation moderates the electron-withdrawing nature of the substituent and provides a new site for further chemical modification.
Conversion to a Carboxylic Acid: Hydrolysis of the trichloromethyl group, typically under acidic or sometimes basic conditions, can yield a carboxylic acid functionality at the C4 position. This transformation is significant as it converts the lactone into a substituted malonic acid derivative, opening up avenues for decarboxylation or further esterification reactions.
Formation of Dichloroalkenes: Elimination of one chlorine atom and a proton from an adjacent carbon is not directly applicable here. However, reductive elimination of two chlorine atoms can lead to a dichlorovinyl group. More commonly, the trichloromethyl group can be converted to other functionalities that then undergo elimination to form a dichloroalkene.
The following table outlines potential functionalization strategies for the trichloromethyl group of this compound based on known transformations of this group in other organic molecules.
| Transformation | Reagents and Conditions | Product |
| Conversion to Carboxyl Group | Acidic Hydrolysis (e.g., H₂SO₄) | 2-Oxo-oxetan-4-carboxylic acid |
| Partial Reduction | Selective reducing agents (e.g., specific phosphines or metal catalysts) | 4-(Dichloromethyl)-2-oxetanone |
| Conversion to Dichloroalkene | Reductive elimination reagents (e.g., Zinc dust) | 4-(Dichloromethylene)-2-oxetanone |
This table presents plausible transformations of the trichloromethyl group based on its general chemical reactivity, as detailed protocols specific to this compound are not widely available.
Mechanistic Elucidation of Reactions Involving 4 Trichloromethyl 2 Oxetanone
Investigation of Catalytic Reaction Mechanisms
The catalytic activation of 4-(trichloromethyl)-2-oxetanone is key to unlocking its synthetic potential. This often involves the generation of highly reactive intermediates and the synergistic action of different catalytic species.
Characterization of Dienolate Intermediates
The formation of dienolate intermediates is a common feature in reactions of β-lactones like this compound. These intermediates are typically generated through the deprotonation of the α-carbon, facilitated by a suitable base. The resulting dienolate possesses two nucleophilic sites, allowing for a variety of subsequent reactions. While direct spectroscopic characterization of the dienolate derived from this compound is not extensively documented in the provided search results, the principles of its formation and reactivity can be inferred from related systems. For instance, in annulation reactions, a dienolate equivalent can be generated and subsequently react with an electrophile. orgsyn.org The trichloromethyl group, being strongly electron-withdrawing, would influence the stability and reactivity of the dienolate intermediate.
Role of Lewis Acids and Lewis Bases in Cooperative Catalysis
Cooperative catalysis, where a Lewis acid and a Lewis base work in concert, has emerged as a powerful strategy for activating substrates and controlling reaction pathways. nih.gov In the context of reactions involving this compound, a Lewis base can facilitate the ring-opening of the lactone to generate a nucleophilic species, while a Lewis acid can activate an electrophilic reaction partner. nih.govcapes.gov.br This dual activation strategy can lead to enhanced reactivity and selectivity that is not achievable with either catalyst alone. nih.gov
For example, a Lewis base could deprotonate the α-position of the lactone to form a dienolate, which is then stabilized or directed by a Lewis acid. Alternatively, the Lewis acid could coordinate to the carbonyl oxygen of the lactone, increasing its electrophilicity and susceptibility to nucleophilic attack. nih.gov The combination of these activation modes allows for precise control over the reaction, enabling complex transformations with high efficiency and stereoselectivity. nih.gov The development of bifunctional catalysts that incorporate both Lewis acidic and Lewis basic sites within a single molecule represents a significant advancement in this area. capes.gov.br
Stereochemical Control and Selectivity in Transformations
The presence of a stereocenter at the C4 position of this compound makes stereochemical control a critical aspect of its chemistry. Understanding the factors that govern enantioselectivity and diastereoselectivity is essential for the synthesis of enantioenriched products.
Factors Governing Enantioselectivity and Diastereoselectivity
The stereochemical outcome of reactions involving this compound is influenced by several factors, including the choice of chiral catalysts or auxiliaries. These chiral agents can create a chiral environment around the reacting molecules, stabilizing one transition state over another and leading to the preferential formation of one enantiomer or diastereomer. In cooperative catalytic systems, the chiral Lewis base or a chiral ligand on the Lewis acid can impart stereochemical information during the reaction. nih.gov
For instance, in the context of asymmetric catalysis, a chiral Lewis base can selectively deprotonate one face of the prochiral starting material, leading to an enantioenriched dienolate. Subsequent reaction with an electrophile, guided by the chiral environment, would then yield a product with high enantiomeric excess. The nature of the solvent, temperature, and the specific structures of both the substrate and the catalyst all play a crucial role in determining the level of stereoselectivity achieved. orgsyn.org
Analysis of Isomer Distributions and Reaction Pathway Concertedness
The distribution of isomers in the product mixture provides valuable insight into the reaction mechanism, including whether the reaction proceeds through a concerted or stepwise pathway. A concerted reaction, where bond-forming and bond-breaking events occur simultaneously, often leads to a specific stereochemical outcome. In contrast, a stepwise mechanism involving discrete intermediates may allow for isomerization, resulting in a mixture of products.
The analysis of isomer distributions, often carried out using techniques like NMR spectroscopy and gas chromatography, can help elucidate the reaction pathway. For example, in annulation reactions, the stereochemistry of the final product can reveal whether the cycloaddition was concerted or proceeded through a stepwise mechanism involving a detectable intermediate. orgsyn.org The presence of minor isomers can sometimes indicate competing reaction pathways or a lack of complete stereocontrol.
Understanding Ring-Opening Polymerization Mechanisms
This compound can undergo ring-opening polymerization (ROP) to produce polyesters. The mechanism of this polymerization can be anionic, cationic, or coordinative, depending on the initiator and reaction conditions used.
Anionic Ring-Opening Polymerization
Anionic ROP of β-lactones is typically initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. nih.gov The initiator attacks the carbonyl carbon of the lactone, leading to ring-opening and the formation of an alcoholate propagating species. This active species then attacks another monomer molecule, continuing the polymerization process. The mechanism of anionic ROP of β-lactones has been well-established and can be extended to substituted lactones like this compound. nih.gov Side reactions, such as elimination reactions leading to unsaturated end groups, can sometimes occur. nih.gov The use of specific initiators can influence the control over the polymerization, with some systems exhibiting living characteristics. rsc.orgrsc.org
Cationic Ring-Opening Polymerization
Cationic ROP of cyclic esters and other cyclic monomers is initiated by electrophilic species, such as strong protic acids or Lewis acids. mdpi.comrsc.org The initiator activates the monomer by protonating or coordinating to the carbonyl oxygen, making the lactone more susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds through an oxonium ion intermediate. Cationic ROP can be a living polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. rsc.orgresearchgate.netresearchgate.net The choice of initiator is critical; for example, rare-earth metal triflates have been shown to be efficient initiators for the CROP of other cyclic monomers. rsc.org
Applications of 4 Trichloromethyl 2 Oxetanone As a Chiral Synthon and Versatile Building Block in Complex Molecule Synthesis
Precursors for Chiral Gamma-Substituted Alpha-Amino Acids
Enantiomerically pure 4-(trichloromethyl)-2-oxetanone serves as a powerful precursor for the synthesis of chiral γ-substituted α-amino acids, a class of compounds with significant applications in medicinal chemistry and peptidomimetic studies. The β-lactone ring is susceptible to nucleophilic attack, which proceeds with high stereoselectivity, allowing for the controlled introduction of various functional groups at the γ-position.
A key strategy involves the ring-opening of the β-lactone with nitrogen nucleophiles. For instance, the reaction of (R)-4-(trichloromethyl)-2-oxetanone with azide (B81097) ions provides access to α-azido acids, which are valuable intermediates for the synthesis of α-amino acids. This methodology has been successfully applied to the concise synthesis of (S)-α-azidobutyrolactone, a precursor to a homoserine equivalent. rsc.org
Furthermore, this approach has been utilized in the synthesis of naturally occurring amino acids. An example is the synthesis of an α-amino acid found in the seeds of Blighia unijugata. The synthesis commences with the enantiomerically pure 4-trichloromethyl-2-oxetanone, demonstrating the utility of this building block in accessing rare and complex amino acid structures. rsc.org The general reaction scheme involves the nucleophilic opening of the lactone ring, followed by functional group manipulations to unveil the desired amino acid.
Table 1: Synthesis of Chiral α-Amino Acid Precursors from this compound
| Starting Material | Nucleophile | Key Intermediate | Target Compound/Class |
| (R)-4-(Trichloromethyl)-2-oxetanone | Sodium azide | (S)-α-Azido-γ,γ,γ-trichlorobutanoic acid | γ-Substituted α-amino acids |
| (R)-4-(Trichloromethyl)-2-oxetanone | Various N-nucleophiles | γ-Functionalized α-azido acids | Natural α-amino acids |
This β-lactone route offers a significant advantage in its ability to set the stereochemistry at the α- and γ-positions in a controlled manner, making it a valuable tool for the construction of a diverse array of non-proteinogenic amino acids.
Stereoselective Synthesis of 2,4-Disubstituted Butyrolactones
The reactivity of this compound extends to its use as a precursor for the stereoselective synthesis of 2,4-disubstituted γ-butyrolactones. These motifs are prevalent in a wide range of natural products and bioactive molecules. The synthetic strategy typically involves the nucleophilic ring-opening of the β-lactone at the C4 position, followed by subsequent functionalization and cyclization to form the γ-butyrolactone ring.
While direct, detailed examples of the conversion of this compound to a wide array of 2,4-disubstituted butyrolactones are not extensively documented in readily available literature, the general principle of β-lactone chemistry supports this application. The trichloromethyl group can be transformed into other functionalities, and the lactone can be opened by a variety of carbon and heteroatom nucleophiles. This would install a substituent at the C4 position, and subsequent manipulation of the resulting hydroxy acid could lead to the desired butyrolactone.
A plausible synthetic route would involve the reaction of this compound with an organocuprate or another soft nucleophile. This would result in the opening of the lactone to afford a γ,γ,γ-trichloro-β-substituted carboxylic acid. Subsequent reduction of the trichloromethyl group and lactonization would yield a 4-substituted-γ-butyrolactone. Further elaboration at the α-position could then lead to the desired 2,4-disubstituted product. The stereochemistry of the final product would be influenced by the stereochemistry of the starting β-lactone and the reaction conditions employed.
Strategic Intermediate in Natural Product Total Synthesis (e.g., (-)-Sigillin A)
One of the most compelling demonstrations of the utility of this compound as a chiral building block is its application in the total synthesis of complex natural products. A notable example is the total synthesis of (-)-Sigillin A, a polychlorinated and polyoxygenated octahydroisocoumarin isolated from the snow flea Ceratophysella sigillata. rsc.orgnih.govbristol.ac.uk
The synthesis of (-)-Sigillin A commences with (R)-4-(trichloromethyl)-2-oxetanone, which serves as the cornerstone for establishing the intricate stereochemistry of the target molecule. rsc.orgnih.gov In a key sequence of reactions, the β-lactone is transformed over seven steps into a hexahydroisocoumarin skeleton. This transformation highlights the ability to manipulate the functional groups of the oxetanone and build upon its chiral framework.
A crucial step in the synthesis is a unique manganese-mediated allylic oxidation, which furnishes a key enone intermediate. rsc.orgnih.gov Subsequent stereoselective installation of two hydroxyl groups and the formation of a gem-dichloroalkene from a ketone precursor ultimately lead to the successful total synthesis of (-)-Sigillin A in 16 steps. rsc.orgnih.govbristol.ac.uk This elegant synthesis underscores the strategic importance of this compound in providing a stereochemically defined starting point for the construction of a highly functionalized and challenging natural product.
Table 2: Key Transformations in the Total Synthesis of (-)-Sigillin A from (R)-4-(Trichloromethyl)-2-oxetanone
| Step | Transformation | Intermediate/Product |
| 1-7 | Multi-step conversion | Hexahydroisocoumarin skeleton |
| 8 | Manganese allylic oxidation | Key enone intermediate |
| 9-15 | Stereoselective hydroxylations and functional group manipulations | Advanced intermediates |
| 16 | Formation of gem-dichloroalkene | (-)-Sigillin A |
The successful application of this compound in the total synthesis of (-)-Sigillin A serves as a testament to its power as a chiral synthon for accessing complex molecular architectures.
Utility in the Construction of Diverse Fine Chemical Structures
The synthetic utility of this compound extends beyond the synthesis of amino acids and natural products to the construction of a diverse array of fine chemical structures. Its inherent reactivity allows for its transformation into various heterocyclic and carbocyclic frameworks, making it a valuable starting material in discovery chemistry and process development.
The trichloromethyl group can be readily converted into other functional groups, such as carboxylic acids, esters, and amides, through hydrolysis, alcoholysis, or aminolysis, respectively. These transformations, coupled with the ring-opening of the β-lactone, provide access to a wide range of bifunctional building blocks. For example, reaction with different nucleophiles can lead to the formation of substituted γ-hydroxy acids, which can then be cyclized to form various lactones or further elaborated into other heterocyclic systems.
While specific, diverse examples are not extensively detailed in the primary literature, the fundamental reactivity of the molecule suggests its potential in the synthesis of:
Substituted Tetrahydrofurans: Ring-opening with a carbon nucleophile followed by reduction of the trichloromethyl group and intramolecular cyclization could yield functionalized tetrahydrofurans.
Pyridones and Other Nitrogen Heterocycles: Reaction with appropriate nitrogen-containing binucleophiles could provide access to various heterocyclic scaffolds.
Complex Acyclic Chains: The ability to introduce substituents at both the C2 and C4 positions of the opened lactone allows for the construction of stereochemically rich acyclic molecules.
The versatility of this compound as a building block is a subject of ongoing research, and its full potential in the synthesis of novel fine chemicals is yet to be completely explored.
Monomer for Functional Polymer Architectures via Ring-Opening Polymerization
In the realm of polymer chemistry, β-lactones are recognized as valuable monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). The trichloromethyl group in this compound introduces a unique functional handle that can be leveraged to create functional polymer architectures.
While the ring-opening polymerization of this compound itself is not extensively documented in the literature, the general principles of β-lactone polymerization suggest its potential as a monomer. The polymerization can be initiated by various catalysts, including anionic, cationic, and coordination-insertion systems. The choice of catalyst would influence the stereochemistry of the resulting polymer and the control over its molecular weight and dispersity.
The resulting polyester (B1180765) would feature a pendent trichloromethyl group on each repeating unit. This group can be subsequently modified to introduce a wide range of functionalities along the polymer backbone. For example, the trichloromethyl groups could be converted to carboxylic acid groups, which could then be used to attach drugs, imaging agents, or other bioactive molecules, leading to the development of functional biomaterials.
Table 3: Potential Functional Polymers from this compound
| Polymer Architecture | Potential Functionalization | Potential Applications |
| Linear Polyester | Post-polymerization modification of the trichloromethyl group | Drug delivery, tissue engineering |
| Block Copolymers | Combination with other lactone monomers | Tunable thermal and mechanical properties |
| Graft Copolymers | Grafting of other polymer chains from the trichloromethyl group | Advanced materials with complex architectures |
The exploration of this compound as a monomer for ROP represents a promising avenue for the development of novel functional and biodegradable polymers with tailored properties and applications. Further research in this area is warranted to fully realize its potential.
Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural and Stereochemical Analysis of 4 Trichloromethyl 2 Oxetanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 19F NMR) for Diastereomeric and Enantiomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(trichloromethyl)-2-oxetanone in solution. ¹H NMR provides detailed information about the electronic environment and connectivity of protons in the molecule. For the parent compound, this compound, the protons on the β-lactone ring are diastereotopic and exhibit distinct chemical shifts and coupling constants, which are crucial for confirming the ring structure. In derivatives, such as 4-methyl-4-(trichloromethyl)-2-oxetanone, the chemical shifts of the methylene (B1212753) protons and the methyl group provide definitive structural information. spectrabase.com
For mixtures of diastereomers, ¹H NMR is a primary method for determining the diastereomeric ratio (d.r.). youtube.com The signals corresponding to specific protons in each diastereomer will appear at slightly different chemical shifts. By integrating the areas of these distinct peaks, a quantitative measure of the relative abundance of each diastereomer in the mixture can be accurately calculated. pitt.edu Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to collapse complex multiplets into singlets, which is particularly useful for resolving overlapping signals in crowded spectra and enabling precise quantification. pitt.edu
Determining the enantiomeric ratio (and thus enantiomeric excess, ee) by NMR is more complex as enantiomers are indistinguishable in an achiral solvent. This challenge is overcome by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). A CDA reacts with the enantiomeric mixture to form new diastereomeric compounds, which can then be distinguished and quantified by standard ¹H NMR. youtube.com Alternatively, a CSA can be added to the NMR sample, forming transient diastereomeric complexes with the enantiomers, leading to observable chemical shift differences. For fluorinated analogues of this compound, ¹⁹F NMR offers a powerful alternative for enantiomeric analysis. cdnsciencepub.com The ¹⁹F nucleus has high sensitivity and a wide chemical shift range, making it an excellent probe. spectrabase.comlibretexts.org In an anisotropic chiral medium, such as a chiral liquid crystal, the ¹⁹F NMR signals for the enantiomers can be well-resolved, allowing for precise ee determination. cdnsciencepub.com
Table 1: Representative ¹H NMR Data for 4-substituted-2-oxetanone Derivatives Note: Data is illustrative and based on typical chemical shifts for the class of compounds. pitt.eduoregonstate.eduodu.eduorganicchemistrydata.orgsigmaaldrich.com
| Proton | Typical Chemical Shift (ppm, in CDCl₃) | Multiplicity | Notes |
| H-3 (α to C=O) | 3.0 - 3.8 | AB quartet or dd | Protons on the carbon adjacent to the carbonyl. Diastereotopic. |
| H-4 (β to C=O) | 4.5 - 5.5 | Multiplet (dd, t) | Proton on the carbon bearing the substituent. |
| CH₃ (substituent) | 1.5 - 2.0 | Singlet or doublet | Chemical shift depends on the specific derivative. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the conformational landscape of this compound. wiley.comacs.org The most prominent and diagnostic feature in the IR spectrum of a β-lactone is the carbonyl (C=O) stretching vibration. spectroscopyonline.com Due to the significant ring strain in the four-membered oxetanone ring, this absorption occurs at an unusually high frequency compared to acyclic esters or larger lactone rings. chemicalforums.com Typically, saturated β-lactones exhibit a strong C=O stretching band in the range of 1820-1850 cm⁻¹. This high-frequency absorption is a hallmark of the strained four-membered lactone system. pg.edu.pl
The exact position of the carbonyl band can be influenced by substituents on the lactone ring. The electron-withdrawing trichloromethyl group at the C-4 position is expected to further increase the frequency of the C=O stretch through an inductive effect. In addition to the carbonyl stretch, the C-O stretching vibrations, typically found in the 1300-1050 cm⁻¹ region, are also characteristic. spcmc.ac.in
Raman spectroscopy provides complementary information to IR spectroscopy. ucla.edu While the polar C=O bond gives a strong IR signal, the stretching of less polar bonds, such as C-C and C-Cl, can often be more clearly observed in the Raman spectrum. Conformational analysis can be performed by studying spectral changes under different conditions (e.g., temperature, solvent polarity). For flexible derivatives, different conformers may coexist in equilibrium, and vibrational spectroscopy can potentially distinguish between them, as different conformers will have slightly different vibrational frequencies. orgchemboulder.com
Table 2: Characteristic Infrared Absorption Frequencies for Lactone Carbonyl Groups pg.edu.plspcmc.ac.innih.govregistech.com
| Lactone Type | Ring Size | Typical C=O Stretching Frequency (cm⁻¹) |
| β-Lactone | 4-membered | 1850 - 1820 |
| γ-Lactone | 5-membered | 1795 - 1760 |
| δ-Lactone | 6-membered | 1750 - 1735 |
| Acyclic Ester | - | 1750 - 1735 |
X-ray Crystallography for Absolute and Relative Configuration Assignment
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute and relative configuration. nih.gov This technique is particularly crucial for chiral molecules like this compound, where assigning the stereochemistry at the C-4 chiral center is essential. The analysis requires a single, high-quality crystal of the compound.
The technique works by diffracting a beam of X-rays off the electron clouds of the atoms arranged in the crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision. This allows for the establishment of the relative configuration of all stereocenters within the molecule. mdpi.com
To determine the absolute configuration (e.g., R or S), anomalous dispersion is utilized. nih.gov When the crystal contains an atom that scatters X-rays anomalously (often a heavier atom like chlorine), the differences in the intensities of Friedel pairs of reflections (I(hkl) vs I(-h-k-l)) can be measured. This effect allows for the correct assignment of the absolute stereochemistry. The quality of the absolute structure determination is often expressed by the Flack parameter, which should be close to zero for a correctly assigned structure. mdpi.com Research has definitively established the absolute configuration of 4-(trichloromethyl)oxetan-2-one through such X-ray crystallographic studies, providing a critical reference point for this class of compounds.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating the enantiomers of a chiral compound and determining its enantiomeric excess (ee). mdpi.comlibretexts.org Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). miamioh.edu A CSP is a solid support within the HPLC column that has a chiral selector molecule immobilized on its surface.
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different energies of interaction and stability, causing one enantiomer to be retained on the column longer than the other, thus leading to their separation in time. miamioh.edu The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess.
A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being among the most versatile and widely used for separating a broad range of chiral compounds, including lactones. miamioh.edu Other common types include Pirkle-type (π-acid/π-base) and cyclodextrin-based CSPs. libretexts.org Method development involves screening different combinations of CSPs and mobile phases (normal phase, reversed-phase, or polar organic mode) to achieve optimal resolution between the enantiomeric peaks. miamioh.edu
Table 3: Common Chiral Stationary Phases (CSPs) for HPLC mdpi.comlibretexts.orgmiamioh.edu
| CSP Type | Chiral Selector Example | Common Mobile Phases | Separation Principle |
| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Ethanol, Acetonitrile | Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance within chiral grooves. |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol | π-acceptor/π-donor interactions, hydrogen bonding, dipole stacking. |
| Cyclodextrin-based | β-Cyclodextrin derivatives | Aqueous buffers/Methanol, Acetonitrile | Inclusion complexation within the chiral cyclodextrin (B1172386) cavity, hydrogen bonding at the rim. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Aqueous/Organic mixtures | Complex mechanism involving hydrogen bonding, ionic interactions, inclusion, and steric repulsion. |
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides crucial information about the molecular weight and elemental composition of a compound. For the analysis of this compound, MS is invaluable for confirming the identity of the synthesized product and for monitoring the progress of the reaction that forms it.
When coupled with a chromatographic technique like Liquid Chromatography (LC-MS), it allows for the continuous monitoring of a reaction mixture. By tracking the appearance and intensity of the ion corresponding to the molecular weight of this compound (C₅H₅Cl₃O₂), one can follow the reaction's progress in real-time and optimize reaction conditions.
In addition to determining the molecular weight, MS provides structural information through fragmentation analysis, typically in a tandem mass spectrometry (MS/MS) experiment. The molecular ion of this compound is subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation patterns are often predictable and characteristic of the molecule's structure. For this β-lactone, key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group. libretexts.org
Loss of the Trichloromethyl Radical: Cleavage of the C-CCl₃ bond.
Ring-opening: Followed by loss of small neutral molecules like CO or CO₂.
A common fragmentation pattern for carbonyl compounds is the McLafferty rearrangement, although this is less likely for the rigid this compound ring itself but could be relevant for its longer-chain derivatives. youtube.com By analyzing these fragmentation patterns, the structure of the parent molecule and any related impurities or byproducts can be confirmed or elucidated.
Computational Chemistry Approaches for Modeling 4 Trichloromethyl 2 Oxetanone Systems
Chemoinformatics and Quantitative Structure-Reactivity Relationship (QSAR) Studies
Chemoinformatics applies computational methods to analyze large datasets of chemical information. Quantitative Structure-Reactivity Relationship (QSAR) is a key chemoinformatic technique that aims to build mathematical models correlating the chemical structure of compounds with their reactivity or biological activity. nih.gov
For a series of substituted β-lactones, including 4-(trichloromethyl)-2-oxetanone, a QSAR study could be developed to predict their reactivity towards a specific nucleophile or their rate of hydrolysis. This would involve calculating a variety of molecular descriptors for each compound, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that relates these descriptors to the observed reactivity.
Such QSAR models can be highly valuable for:
Predicting the reactivity of new, unsynthesized β-lactone derivatives.
Identifying the key structural features that govern reactivity.
Guiding the design of new compounds with desired reactivity profiles.
While no specific QSAR studies on this compound were found, the principles have been successfully applied to other classes of compounds to predict various properties. nih.gov
Future Perspectives and Emerging Research Directions for 4 Trichloromethyl 2 Oxetanone Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste and maximizing the incorporation of all reactant atoms into the final product. rsc.orgnih.govscranton.edujk-sci.com Future efforts in the synthesis of 4-(trichloromethyl)-2-oxetanone are expected to move away from classical methods that may involve hazardous reagents and produce significant waste streams, towards more sustainable and atom-economical alternatives.
Catalytic Approaches: A key area of development will likely involve the use of catalytic methods. For instance, the development of efficient catalysts for the cycloaddition of ketenes with aldehydes or ketones is a promising avenue. libretexts.org While traditional methods for β-lactone synthesis include the reaction of ketenes with carbonyl compounds, catalytic and stereoselective versions of these reactions would enhance atom economy by reducing the need for stoichiometric reagents. libretexts.org
Biocatalysis: The use of enzymes in synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. entrechem.com Research into enzymatic pathways for the synthesis of β-lactones is an emerging field. wustl.edu Future investigations could focus on identifying or engineering enzymes, such as halohydrin dehalogenases, that can catalyze the formation of the oxetanone ring with high enantioselectivity, potentially from simple, renewable starting materials. nih.govresearchgate.net A biocatalytic platform could offer a scalable and sustainable route to chiral this compound and its derivatives. nih.govresearchgate.net
Alternative Reagents and Solvents: A shift towards greener reaction conditions will also be crucial. This includes the exploration of less toxic and more sustainable solvents, or even solvent-free reaction conditions. Furthermore, the use of safer and more readily available starting materials will be a priority. For example, methods that utilize readily available aldehydes and trichloroacetic acid derivatives in a catalytic manner could provide a more sustainable route. organic-chemistry.org
The following table summarizes potential sustainable synthetic strategies for this compound:
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic Cycloaddition | Use of transition metal or organocatalysts to promote the [2+2] cycloaddition of a ketene (B1206846) precursor with chloral (B1216628). | High atom economy, potential for stereocontrol, reduced waste. |
| Biocatalysis | Employment of enzymes to catalyze the formation of the β-lactone ring from prochiral substrates. | High enantioselectivity, mild reaction conditions, use of renewable resources. |
| Photochemical Synthesis | Utilization of light to induce cycloaddition or ring-contraction reactions to form the oxetanone ring. rsc.org | Catalyst-free conditions, operational simplicity, access to unique reactivity. rsc.org |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The strained four-membered ring of this compound is the source of its rich reactivity, making it susceptible to a variety of ring-opening and transformation reactions. magtech.com.cnresearchgate.net While its utility as a precursor to other functional groups is established, there remains significant potential to uncover novel reactivity patterns.
Ring-Opening Reactions: The regioselectivity of ring-opening reactions of unsymmetrically substituted oxetanes is influenced by both steric and electronic factors. magtech.com.cn The trichloromethyl group in this compound exerts a strong electronic effect, which could be exploited to control the regioselectivity of nucleophilic attack at either the C2 or C4 position of the lactone ring. Future research could explore a wider range of nucleophiles and reaction conditions to access a greater diversity of functionalized products.
Cycloaddition Reactions: The β-lactone ring itself can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with nitrile N-oxides have been studied for related compounds, leading to the formation of novel heterocyclic systems. mdpi.com Exploring the participation of this compound in such cycloadditions could provide access to complex and potentially bioactive molecules.
Radical and Photochemical Transformations: The trichloromethyl group can participate in radical reactions. Investigations into the radical-mediated transformations of this compound could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions. Additionally, photochemical reactions, such as those involving diradical intermediates, could lead to unexpected rearrangements and the formation of novel molecular scaffolds. rsc.org
The table below outlines potential areas for exploring novel reactivity:
| Reaction Type | Potential Outcome | Research Direction |
| Regioselective Ring-Opening | Access to α- or β-substituted carboxylic acids with a trichloromethyl group. | Systematic study of various nucleophiles and catalysts to control the site of ring opening. magtech.com.cnresearchgate.net |
| [n+2] Cycloadditions | Formation of novel five-, six-, or seven-membered heterocyclic rings. | Investigation of reactions with various dipolarophiles and dienes under thermal or catalytic conditions. libretexts.orguchicago.eduresearchgate.netbeilstein-journals.org |
| Radical Reactions | Functionalization at the trichloromethyl group or other positions on the lactone ring. | Exploration of reactions with radical initiators and trapping agents. |
| Photochemical Rearrangements | Isomerization to different lactone structures or formation of novel ring systems. | Study of the compound's behavior under various wavelengths of light, with and without photosensitizers. researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from traditional batch methods to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. researchgate.netresearchgate.netrsc.orgrsc.orgchimia.chmdpi.comresearchgate.net The synthesis and manipulation of this compound are well-suited for such technologies.
Flow Synthesis of this compound: The synthesis of β-lactones often involves reactive intermediates and exothermic reactions, which can be challenging to control in large-scale batch reactors. Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, leading to higher yields and selectivities. researchgate.netchimia.chmdpi.comanton-paar.com Future work could focus on developing a continuous flow process for the synthesis of this compound, potentially enabling its on-demand production.
Automated Derivatization: Automated synthesis platforms can be employed to rapidly generate libraries of compounds from a common starting material. rsc.org this compound, with its reactive β-lactone ring, is an ideal candidate for such an approach. An automated platform could be programmed to perform a variety of ring-opening reactions with a diverse set of nucleophiles, leading to the rapid synthesis of a large number of derivatives for biological screening or materials science applications.
The following table highlights the potential benefits of integrating this compound chemistry with modern synthesis platforms:
| Technology | Application to this compound | Advantages |
| Flow Chemistry | Continuous synthesis of the β-lactone. | Enhanced safety, improved heat and mass transfer, scalability, and potential for higher yields and purity. researchgate.netrsc.orgrsc.org |
| Automated Synthesis | High-throughput synthesis of derivative libraries via ring-opening reactions. | Rapid exploration of chemical space, efficient lead discovery, and materials development. rsc.org |
| Microreactors | Precise control over reaction conditions for sensitive transformations. | Access to novel reactivity, improved selectivity, and reduced reaction times. chimia.chmdpi.comresearchgate.netanton-paar.com |
Expanding Applications in Materials Science and Medicinal Chemistry Beyond Current Scope
While this compound is primarily recognized as a synthetic intermediate, its unique structural features suggest potential for direct applications in materials science and as a scaffold for the development of new therapeutic agents.
Materials Science: The oxetane ring is a known monomer for ring-opening polymerization to produce polyethers. radtech.org The presence of the trichloromethyl group could impart unique properties, such as flame retardancy and altered solubility, to polymers derived from this compound. Future research could explore the controlled polymerization of this β-lactone to create novel functional materials. The reactivity of the trichloromethyl group could also be exploited for post-polymerization modification, allowing for the tuning of material properties.
Medicinal Chemistry: The β-lactone motif is found in a number of biologically active natural products and synthetic compounds. Functionalized oxetanes are also recognized as important bioisosteres in drug discovery. nih.govnih.govbeilstein-journals.orgchemrxiv.org The trichloromethyl group can influence a molecule's lipophilicity and metabolic stability, properties that are critical for drug development. The development of synthetic methods to generate a diverse range of derivatives from this compound could lead to the discovery of new bioactive compounds. ijnrd.orgresearchgate.netsciforum.netnih.gov For example, the synthesis of novel heterocycles through reactions of the β-lactone ring could yield compounds with potential applications as anticancer, antibacterial, or antiviral agents.
The table below outlines potential future applications for this compound:
| Field | Potential Application | Rationale |
| Materials Science | Monomer for functional polymers. | The oxetane ring can undergo ring-opening polymerization, and the trichloromethyl group can impart unique properties to the resulting polymer. radtech.org |
| Medicinal Chemistry | Scaffold for the synthesis of bioactive heterocycles. | The β-lactone is a privileged scaffold, and the trichloromethyl group can enhance drug-like properties. nih.govchemrxiv.orgijnrd.orgresearchgate.netsciforum.netnih.gov |
| Agrochemicals | Intermediate for the synthesis of new pesticides and herbicides. | The trichloromethyl group is a common feature in many agrochemicals. |
Q & A
What are the established synthetic routes for 4-(Trichloromethyl)-2-oxetanone, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound typically involves halogenation or cyclization strategies. For example, a method analogous to 4-(a-Chlorovinyl)-2-oxetanone synthesis (from α-chloroacrolein) may apply, where controlled addition of trichloromethylating agents under inert atmospheres prevents side reactions like polymerization . Key parameters include:
- Temperature : Lower temperatures (0–10°C) reduce decomposition of reactive intermediates.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the oxetanone ring.
- Solvent Choice : Non-polar solvents (e.g., dichloromethane) improve regioselectivity.
Methodological Insight : Optimize stepwise quenching and purification via flash chromatography to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) with UV-active spots.
Which spectroscopic techniques are most effective for characterizing this compound, and what key data signatures should researchers prioritize?
Basic Research Question
Critical characterization methods include:
- IR Spectroscopy : The carbonyl stretch (C=O) of the oxetanone ring appears near 1845 cm⁻¹ , while C-Cl vibrations in the trichloromethyl group occur at 700–800 cm⁻¹ .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z corresponding to C₄H₃Cl₃O₂ (exact mass: 193.91 g/mol).
Methodological Insight : Use deuterated solvents (e.g., CDCl₃) to avoid signal interference. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) for ambiguous peaks.
How does the trichloromethyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The trichloromethyl group acts as a strong electron-withdrawing group, polarizing the oxetanone ring and increasing susceptibility to nucleophilic attack at the β-lactam carbonyl. Key factors include:
- Steric Effects : The bulky -CCl₃ group may hinder nucleophilic access, favoring ring-opening reactions over substitution.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates .
Methodological Insight : Design kinetic studies using varying nucleophiles (e.g., amines, alkoxides) and monitor via in-situ FTIR or HPLC. Compare activation energies using Arrhenius plots to quantify substituent effects.
What environmental degradation pathways are hypothesized for this compound, and how can its persistence be experimentally assessed?
Advanced Research Question
Similar to trichloromethyl-containing compounds like Dicofol, degradation may occur via:
- Hydrolysis : pH-dependent cleavage of the β-lactam ring, forming carboxylic acid derivatives.
- Photolysis : UV exposure generates free radicals (e.g., ·CCl₃), leading to chain reactions .
Methodological Insight : Conduct accelerated aging studies under controlled UV light and aqueous conditions (pH 3–10). Analyze degradation products via LC-MS/MS and quantify half-lives using first-order kinetics models.
How can researchers resolve contradictions in reported reaction outcomes for this compound across studies?
Advanced Research Question
Discrepancies often arise from:
- Impurity Profiles : Trace moisture or residual catalysts (e.g., AlCl₃) can alter reaction pathways.
- Isomerization : Ring strain in oxetanone may lead to unintended rearrangements under thermal stress .
Methodological Insight : Replicate studies using rigorously dried solvents and reagents. Employ advanced hyphenated techniques (e.g., GC-MS coupled with NMR) to detect minor byproducts. Publish detailed experimental logs with raw spectral data for peer validation.
What computational approaches are recommended to predict the biological or catalytic activity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations can:
- Model electron distribution to predict sites for electrophilic/nucleophilic attack.
- Simulate interactions with biological targets (e.g., enzyme active sites) using molecular docking .
Methodological Insight : Use software like Gaussian or ORCA for DFT optimization. Validate docking results with in vitro assays (e.g., enzyme inhibition studies) to correlate computational predictions with experimental data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
